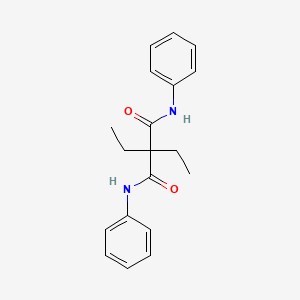

Propanediamide, 2,2-diethyl-N,N'-diphenyl-

Description

Its structure confers steric bulk and aromaticity, influencing physicochemical properties such as solubility, melting point, and intermolecular interactions. For instance, diphenyl-substituted amides are common in pharmaceutical and agrochemical applications due to their stability and binding affinity .

Properties

CAS No. |

58655-60-0 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2,2-diethyl-N,N'-diphenylpropanediamide |

InChI |

InChI=1S/C19H22N2O2/c1-3-19(4-2,17(22)20-15-11-7-5-8-12-15)18(23)21-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

SRFGSEUDSAOIET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-diethyl-N,N’-diphenyl- typically involves the reaction of diethyl malonate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Propanediamide, 2,2-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propanediamide, 2,2-diethyl-N,N’-diphenyl- is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a precursor for the synthesis of bioactive compounds .

Industry: In the industrial sector, Propanediamide, 2,2-diethyl-N,N’-diphenyl- is utilized in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of Propanediamide, 2,2-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Aromatic Interactions : The N,N'-diphenyl groups facilitate π-π stacking, similar to diphenylmethane-based Schiff bases (e.g., 5-DPM in ), which exhibit enhanced antioxidant activity due to aromatic stabilization .

- Hybridization : Unlike pyridinyl-substituted amides (e.g., N-(2-pyridinyl)propanamide), the absence of heteroaromatic rings in the target compound may reduce hydrogen-bonding capacity .

Comparison :

- The target compound likely employs coupling agents like DCC (dicyclohexylcarbodiimide), as seen in and for amide bond formation. This contrasts with Schiff bases, which rely on condensation reactions .

- Diethyl substituents may require bulkier coupling agents or elevated temperatures compared to dimethyl analogs due to steric challenges.

Physicochemical Properties

Table 3: Thermal and Solubility Data

Key Trends :

- Melting Points : Diethyl substitution in the target compound may elevate the melting point compared to dimethyl analogs (e.g., 71–75°C for N-(3-methylphenyl)pivalamide) due to increased van der Waals interactions.

- Solubility : The diphenyl groups likely reduce water solubility, similar to disulfide-containing Schiff bases (e.g., 5-DPSS) .

Table 4: Bioactivity Comparison

Key Findings :

- Antioxidant Potential: Diphenyl groups enhance radical scavenging in Schiff bases (e.g., 5-DPSS) ; similar activity may be plausible for the target compound.

- Molecular Recognition : Diphenyl amides in showed variable performance in inhibitor screens, suggesting that substituent positioning (e.g., diethyl vs. dimethyl) affects target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.